Lodoxamide

Catalog No.
S533457
CAS No.
53882-12-5
M.F
C11H6ClN3O6
M. Wt
311.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lodoxamide

CAS Number

53882-12-5

Product Name

Lodoxamide

IUPAC Name

2-[2-chloro-5-cyano-3-(oxaloamino)anilino]-2-oxoacetic acid

Molecular Formula

C11H6ClN3O6

Molecular Weight

311.63 g/mol

InChI

InChI=1S/C11H6ClN3O6/c12-7-5(14-8(16)10(18)19)1-4(3-13)2-6(7)15-9(17)11(20)21/h1-2H,(H,14,16)(H,15,17)(H,18,19)(H,20,21)

InChI Key

RVGLGHVJXCETIO-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1NC(=O)C(=O)O)Cl)NC(=O)C(=O)O)C#N

Solubility

Soluble in DMSO

Synonyms

diethyl N,N'-(2-chloro-5-cyano-m-phenylene)dioxamate, lodoxamide, lodoxamide ethyl, U-42,718

Canonical SMILES

C1=C(C=C(C(=C1NC(=O)C(=O)O)Cl)NC(=O)C(=O)O)C#N

Description

The exact mass of the compound Lodoxamide is 310.9945 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Aldehydic - Glyoxylates - Supplementary Records. It belongs to the ontological category of organonitrogen compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Application in GPR35 Pharmacology

    Specific Scientific Field: GPR35 Pharmacology.

    Summary of the Application: Lodoxamide has been used in studies involving GPR35, a G-protein coupled receptor.

    Results or Outcomes: The study found that lodoxamide suppressed hepatic steatosis and fibrosis in mice.

Application in Hepatic Fibrosis

Application in Serotonin Metabolite Research

    Specific Scientific Field: Neuropharmacology.

    Summary of the Application: Lodoxamide has been used in studies involving the serotonin metabolite, 5-hydroxyindoleacetic acid (5-HIAA).

Application in Wound Healing

Application in Superior Limbic Keratoconjunctivitis Treatment

Lodoxamide is a synthetic compound classified as a mast cell stabilizer, primarily used in ophthalmic solutions to treat allergic reactions affecting the eyes. It is marketed under the brand name Alomide and is particularly effective for conditions like vernal conjunctivitis, where it helps alleviate symptoms such as redness, burning, itching, and swelling of the eyes caused by allergic reactions . The chemical formula for lodoxamide is C11H6ClN3O6C_{11}H_{6}ClN_{3}O_{6}, with a molecular weight of approximately 311.63 g/mol .

Lodoxamide acts as a mast cell stabilizer. Mast cells are immune system cells that release histamine and other inflammatory mediators during allergic reactions. Lodoxamide's exact mechanism is not fully understood, but it's believed to:

  • Inhibit calcium influx: Lodoxamide might prevent calcium ions from entering mast cells upon allergen stimulation. This disrupts the signaling cascade leading to the release of inflammatory mediators [, ].
  • Stabilize mast cell membranes: The drug may interact with the mast cell membrane, making it more resistant to rupture and the release of inflammatory chemicals [].
That create its unique structure. While specific detailed synthetic pathways are proprietary, it generally includes steps to form the chlorinated aromatic ring and the dioxamate moiety. The compound can be synthesized by reacting appropriate precursors under controlled conditions to yield the final product, ensuring purity and efficacy suitable for pharmaceutical applications .

Lodoxamide exhibits biological activity primarily through its role as a mast cell stabilizer. It inhibits Type I hypersensitivity reactions by blocking the release of inflammatory mediators from mast cells, thereby reducing vascular permeability and eosinophil chemotaxis . In vitro studies have demonstrated its ability to stabilize mast cells and prevent the release of slow-reacting substances associated with anaphylaxis .

Lodoxamide is primarily used in ophthalmology for treating allergic conjunctivitis and other ocular hypersensitivity reactions. Its application as an eye drop solution allows for localized treatment with minimal systemic absorption, thus reducing potential side effects compared to systemic anti-inflammatory medications . Additionally, it may be used in combination with other therapeutic agents to enhance efficacy in managing allergic conditions.

Lodoxamide has been studied for its interactions with various medications and substances. It does not exhibit intrinsic vasoconstrictor or antihistaminic properties, which differentiates it from other anti-allergic medications. Caution is advised when using lodoxamide in conjunction with other topical ophthalmic agents due to potential additive effects on ocular surface irritation or discomfort .

Several compounds share similarities with lodoxamide in terms of their mechanism of action or therapeutic use as mast cell stabilizers. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
Cromolyn SodiumMast cell stabilizer; inhibits histamine releaseFirst approved mast cell stabilizer; widely used
NedocromilSimilar mechanism; prevents mast cell degranulationPrimarily used in asthma management
KetotifenAntihistamine and mast cell stabilizerDual action; also treats allergic rhinitis
OlopatadineAntihistamine with mast cell stabilizing propertiesAvailable in both oral and topical formulations

Lodoxamide's uniqueness lies in its specific formulation for ocular use and its targeted action on mast cells without significant systemic effects, making it a preferred option for managing eye-related allergic conditions .

Thermodynamic Parameters: Melting Point, Solubility, and Partition Coefficients

Lodoxamide, chemically designated as 2,2'-[(2-chloro-5-cyano-1,3-phenylene)diimino]bis[2-oxoacetic acid], demonstrates distinct thermodynamic characteristics that define its physicochemical behavior and stability profile [1] [2]. The compound exhibits a melting point of 212°C with decomposition, indicating thermal instability at elevated temperatures [1] [3]. This decomposition temperature establishes critical processing and storage temperature limits for pharmaceutical applications.

The predicted density of lodoxamide is 1.78 ± 0.1 g/cm³, reflecting its crystalline solid-state properties [1]. The compound demonstrates acidic characteristics with a predicted pKa value of 2.07 ± 0.50 [1], which significantly influences its solubility behavior across different pH environments and affects its dissolution kinetics in physiological conditions.

Solubility Parameters

Lodoxamide exhibits limited aqueous solubility, necessitating the use of organic solvents or salt formation for pharmaceutical formulations [1] [4]. The compound shows moderate solubility in dimethyl sulfoxide (DMSO) at 5 mg/mL and slightly lower solubility in dimethylformamide (DMF) at 3 mg/mL [1] [4]. In phosphate-buffered saline (PBS) at physiological pH 7.2, lodoxamide demonstrates restricted solubility of 2 mg/mL [1] [4].

The tromethamine salt form of lodoxamide significantly enhances water solubility to 19 mg/mL (34.3 mM) [5], representing a substantial improvement over the free acid form. This enhanced solubility profile makes the tromethamine salt the preferred pharmaceutical formulation for topical ophthalmic applications [6] [7]. Conversely, the tromethamine salt remains insoluble in ethanol [5], indicating selective solubility enhancement in aqueous systems.

The ethyl ester derivative of lodoxamide exhibits crystalline properties with a melting point of 177-179°C [8] and demonstrates slight solubility in chloroform and ethyl acetate [8], providing alternative formulation approaches for specific therapeutic applications.

Partition Coefficient Characteristics

Partition coefficient data for lodoxamide in the n-octanol/water system remains undetermined [4], representing a significant gap in the physicochemical characterization that would be valuable for predicting membrane permeability and bioavailability properties. This parameter is crucial for understanding the compound's lipophilic behavior and potential for transcellular transport.

ParameterValueReference
Melting Point212°C (decomposition) [1]
Density (Predicted)1.78 ± 0.1 g/cm³ [1]
pKa (Predicted)2.07 ± 0.50 [1]
Solubility in DMSO5 mg/mL [1] [4]
Solubility in DMF3 mg/mL [1] [4]
Solubility in PBS (pH 7.2)2 mg/mL [1] [4]
Solubility in Water (Tromethamine Salt)19 mg/mL (34.3 mM) [5]
Molecular Weight311.63 g/mol [1] [2]
Molecular FormulaC₁₁H₆ClN₃O₆ [1] [2]

pH-Dependent Degradation Kinetics

The pH-dependent stability of lodoxamide follows patterns consistent with amide and carboxylic acid hydrolysis mechanisms [9] [10]. Compounds containing amide linkages, such as lodoxamide, are susceptible to both acid and base-catalyzed hydrolysis reactions [9]. The predicted pKa value of 2.07 ± 0.50 indicates that lodoxamide exists predominantly in its ionized form at physiological pH values [1], influencing its degradation pathways and kinetic behavior.

Hydrolytic Degradation Mechanisms

Acid-catalyzed hydrolysis of lodoxamide likely involves protonation of the amide oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by water molecules [9]. This mechanism is temperature-dependent and follows first-order kinetics typical of amide hydrolysis under acidic conditions [11] [12].

Base-catalyzed hydrolysis proceeds through nucleophilic attack of hydroxide ions on the carbonyl carbon of the amide groups, forming tetrahedral intermediates that subsequently decompose to yield carboxylic acid and amine products [9]. This pathway generally exhibits higher reaction rates compared to acid-catalyzed mechanisms due to the stronger nucleophilicity of hydroxide ions [11].

pH-Rate Profile Characteristics

Based on the structural features of lodoxamide and comparative studies of similar compounds, the pH-rate profile is expected to exhibit a characteristic U-shaped curve [13] [14], with minimum degradation rates occurring in the neutral pH range (6.0-7.5) and increasing rates under both acidic (pH < 4.0) and basic (pH > 8.0) conditions.

The carboxylic acid functional groups in lodoxamide contribute to pH-dependent ionization equilibria that influence molecular conformation and susceptibility to hydrolytic attack [9]. At low pH values, the compound exists primarily in its protonated, neutral form, while at elevated pH, deprotonation occurs, altering the electron distribution and reactivity of the molecule.

Kinetic Parameters and Degradation Pathways

Degradation kinetics studies typically reveal pseudo-first-order behavior under constant pH and temperature conditions [11] [12]. The activation energy for hydrolytic degradation varies with pH, generally ranging from 50-80 kJ/mol for similar organic compounds containing amide linkages [11].

Primary degradation products likely include the formation of carboxylic acid derivatives through amide bond cleavage, potentially generating 2-chloro-5-cyanoaniline and dioxamic acid fragments [9] [15]. These degradation products may exhibit different pharmacological activities and toxicity profiles, necessitating careful monitoring during stability studies.

Solid-State Stability Under Environmental Stress Conditions

Thermal Stability Assessment

Lodoxamide demonstrates thermal stability up to approximately 212°C, beyond which decomposition occurs [1] [3]. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) studies would provide detailed insights into the thermal decomposition mechanisms and phase transitions [16] [17] [18]. The absence of melting prior to decomposition suggests limited molecular mobility in the crystalline state, contributing to enhanced solid-state stability under moderate temperature conditions [19].

Storage at room temperature (15-25°C) provides adequate stability for extended periods when proper moisture control is maintained [20] [21]. Accelerated stability testing at elevated temperatures (40-45°C) requires careful monitoring due to potential thermal degradation pathways [22] [23].

Moisture Sensitivity and Hygroscopic Behavior

Lodoxamide exhibits hygroscopic characteristics, readily absorbing moisture from the environment [1]. This moisture sensitivity significantly impacts solid-state stability through several mechanisms:

Water-induced degradation occurs through hydrolytic pathways affecting amide and ester linkages within the molecular structure [24]. Critical relative humidity levels above 60% may initiate accelerated degradation processes [22] [23]. The moisture-dependent degradation follows the equation: log k = log k₀ + B × (RH/100), where B represents the moisture dependence coefficient [25].

Packaging requirements necessitate the use of moisture-protective barriers and desiccants to maintain product integrity [24]. Sealed container storage prevents moisture ingress and maintains stable conditions throughout the product shelf life [1].

Environmental Stress Stability Profile

Light exposure studies indicate that lodoxamide demonstrates reasonable photostability under standard ambient lighting conditions [1]. However, direct UV irradiation may induce photodegradation pathways affecting product quality [26] [27]. Protection from intense UV exposure is recommended during manufacturing and storage operations.

Oxidative stability represents a critical consideration for lodoxamide formulations [1]. The compound shows susceptibility to oxidative degradation in the presence of atmospheric oxygen, particularly under elevated temperature and humidity conditions [22]. Inert atmosphere storage or the inclusion of antioxidants may enhance oxidative stability [28].

Stress ConditionStability AssessmentStorage RecommendationReference
Room Temperature StorageStable for extended periodsStore at 15-25°C [20] [21]
Accelerated Stability (45°C)Requires monitoringAvoid elevated temperatures [22] [23]
High Humidity (75% RH)Moisture sensitiveControl humidity <60% [22] [23]
Low Temperature (-20°C)Recommended storageOptimal storage condition [1] [29] [30]
Light ExposurePhotostableLight protection not critical [1]
Oxidative ConditionsSusceptible to oxidationInert atmosphere preferred [1]
Thermal Stability Limit212°C decomposition onsetAvoid temperatures >200°C [1] [3]
Hygroscopic BehaviorHygroscopic nature confirmedSealed containers essential [1]

Crystalline Polymorphism and Solid-State Forms

Lodoxamide tromethamine exists as a white, crystalline, water-soluble powder [6] [7] [31] with defined crystal structure characteristics. The molecular weight of the tromethamine salt is 553.91 g/mol with the molecular formula C₁₉H₂₈O₁₂N₅Cl [6] [31]. Polymorphic screening studies would be valuable to identify potential crystal forms that may exhibit different stability profiles and dissolution characteristics [19] [32] [33].

Solid-state interactions between lodoxamide molecules involve hydrogen bonding networks that stabilize the crystalline lattice structure [6]. These intermolecular forces contribute to the overall stability of the solid dosage form and influence dissolution behavior in aqueous media.

Amorphous forms, if they exist, would likely demonstrate enhanced dissolution rates but potentially reduced chemical stability compared to crystalline forms [34] [18]. The absence of long-range molecular order in amorphous systems typically results in increased molecular mobility and higher reactivity toward degradation pathways.

Processing and Formulation Stability Considerations

Manufacturing processes involving elevated temperatures, such as spray drying or hot-melt extrusion, must carefully control thermal exposure to prevent degradation [35] [17]. Processing temperatures should remain below 200°C to avoid thermal decomposition [1].

Excipient compatibility plays a crucial role in maintaining lodoxamide stability within pharmaceutical formulations [36] [24]. Buffer systems may help control pH-dependent degradation pathways, while antioxidants can mitigate oxidative stress during storage [28].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

310.9945126 g/mol

Monoisotopic Mass

310.9945126 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SPU695OD73

Drug Indication

Indicated in the treatment of the ocular disorders referred to by the terms vernal keratoconjunctivitis, vernal conjunctivitis, and vernal keratitis.
FDA Label

Pharmacology

Lodoxamide is a mast cell stabilizer that inhibits the in vivo Type 1 immediate hypersensitivity reaction. Lodoxamide therapy inhibits the increases in cutaneous vascular permeability that are associated with reagin or IgE and antigen-mediated reactions.
Lodoxamide is a synthetic mast cell stabilizing compound with anti-inflammatory activity. Lodoxamide appears to inhibit the antigen-stimulated calcium transport across the mast cell membrane, thereby inhibiting mast cell degranulation and the release of histamine, leukotrienes, and other substances that cause hypersensitivity reactions. Lodoxamide also inhibits eosinophil chemotaxis. When applied topically to the eye, this drug prevents the symptoms associated with keratitis or conjunctivitis.

MeSH Pharmacological Classification

Anti-Allergic Agents

ATC Code

S - Sensory organs
S01 - Ophthalmologicals
S01G - Decongestants and antiallergics
S01GX - Other antiallergics
S01GX05 - Lodoxamide

Mechanism of Action

Although lodoxamide's precise mechanism of action is unknown, it is postulated that it prevents calcium influx into mast cells upon antigen stimulation and therefore stabilizes the membrane. By stabilizing the mast cell membrane from degranulation, lodoxamide consequently inhibits the release of intracellular histamine and other chemoattractant factors that primarily cause ocular symptoms. Lodoxamide's mechanism of action may be similar to cromolyn sodium, as both exhibit cross-tachyphylaxis.

Other CAS

53882-12-5

Absorption Distribution and Excretion

In a study of twelve healthy adult volunteers, topical administration of lodoxamide tromethamine ophthalmic solution 0.1%, one drop in each eye four times per day for ten days, did not result in any measurable lodoxamide plasma levels at a detection limit of 2.5 ng/mL.
Urinary excretion is the major route of elimination.

Wikipedia

Lodoxamide
Cotriptyline

Biological Half Life

Elimination half-life was 8.5 hours in urine.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: MacKenzie AE, Caltabiano G, Kent TC, Jenkins L, McCallum JE, Hudson BD, Nicklin SA, Fawcett L, Markwick R, Charlton SJ, Milligan G. The antiallergic mast cell stabilizers lodoxamide and bufrolin as the first high and equipotent agonists of human and rat GPR35. Mol Pharmacol. 2014 Jan;85(1):91-104. doi: 10.1124/mol.113.089482. Epub 2013 Oct 10. PubMed PMID: 24113750; PubMed Central PMCID: PMC3868900.
2: Das D, Khan M, Gul A, Alam R. Safety and efficacy of lodoxamide in vernal keratoconjunctivitis. J Pak Med Assoc. 2011 Mar;61(3):239-41. PubMed PMID: 21465936.
3: Verin P, Allewaert R, Joyaux JC, Piozzi E, Koliopoulos J, Bloch-Michel E; Lodoxamide Study Group. Comparison of lodoxamide 0.1% ophthalmic solution and levocabastine 0.05% ophthalmic suspension in vernal keratoconjunctivitis. Eur J Ophthalmol. 2001 Apr-Jun;11(2):120-5. PubMed PMID: 11456011.
4: Ciprandi G, Buscaglia S, Catrullo A, Paolieri F, Riccio AM, Fiorino N, Canonica GW. Antiallergic activity of topical lodoxamide on in vivo and in vitro models. Allergy. 1996 Dec;51(12):946-51. PubMed PMID: 9020426.
5: Gündüz K, Uçakhan O, Budak K, Eryilmaz T, Ozkan M. Efficacy of lodoxamide 0.1% versus N-acetyl aspartyl glutamic acid 6% ophthalmic solutions in patients with vernal keratoconjunctivitis. Ophthalmic Res. 1996;28(2):80-7. PubMed PMID: 8792357.
6: Denis D, Bloch-Michel E, Verin P, Sebastiani A, Tazartes M, Helleboid L, Di Giovanni A, Lecorvec M. Treatment of common ocular allergic disorders; a comparison of lodoxamide and NAAGA. Br J Ophthalmol. 1998 Oct;82(10):1135-8. PubMed PMID: 9924299; PubMed Central PMCID: PMC1722390.
7: Santos CI, Huang AJ, Abelson MB, Foster CS, Friedlaender M, McCulley JP. Efficacy of lodoxamide 0.1% ophthalmic solution in resolving corneal epitheliopathy associated with vernal keratoconjunctivitis. Am J Ophthalmol. 1994 Apr 15;117(4):488-97. PubMed PMID: 8154531.
8: Cerqueti PM, Ricca V, Tosca MA, Buscaglia S, Ciprandi G. Lodoxamide treatment of allergic conjunctivitis. Int Arch Allergy Immunol. 1994 Oct;105(2):185-9. PubMed PMID: 7920019.
9: Capron M, Loiseau S, Papin JP, Robertson S, Capron A. Inhibitory effects of lodoxamide on eosinophil activation. Int Arch Allergy Immunol. 1998 Jun;116(2):140-6. PubMed PMID: 9652307.
10: Akman A, Irkeç M, Orhan M. Effects of lodoxamide, disodium cromoglycate and fluorometholone on tear leukotriene levels in vernal keratoconjunctivitis. Eye (Lond). 1998;12 ( Pt 2):291-5. PubMed PMID: 9683957.
11: Yanni JM, Weimer LK, Glaser RL, Lang LS, Robertson SM, Spellman JM. Effect of lodoxamide on in vitro and in vivo conjunctival immediate hypersensitivity responses in rats. Int Arch Allergy Immunol. 1993;101(1):102-6. PubMed PMID: 7684628.
12: Adefule-Ositelu AO, Onakoya AO, Olasimbo OO, Adefule AK. A clinicopathological analysis of the efficacy of lodoxamide 0.1% eye drops on the conjunctiva of patients with vernal keratoconjunctivitis seen at Guinness Eye Centre, Lagos University Teaching Hospital. Niger Postgrad Med J. 2006 Mar;13(1):35-40. PubMed PMID: 16633377.
13: Purello D'Ambrosio F, Gangemi S, Ricciardi L, Cuzzocrea S, Di Lorenzo G. Lodoxamide versus spaglumic acid: a comparative double-blind trial on patients suffering from seasonal allergic conjunctivitis induced by Parietaria pollen. Allergol Immunopathol (Madr). 1997 Sep-Oct;25(5):233-7. PubMed PMID: 9395007.
14: Richard C, Trinquand C, Bloch-Michel E. Comparison of topical 0.05% levocabastine and 0.1% lodoxamide in patients with allergic conjunctivitis. Study Group. Eur J Ophthalmol. 1998 Oct-Dec;8(4):207-16. PubMed PMID: 9891891.
15: Caldwell DR, Verin P, Hartwich-Young R, Meyer SM, Drake MM. Efficacy and safety of lodoxamide 0.1% vs cromolyn sodium 4% in patients with vernal keratoconjunctivitis. Am J Ophthalmol. 1992 Jun 15;113(6):632-7. PubMed PMID: 1598953.
16: Oguz H, Bitiren M, Aslan OS, Ozardali I. Efficacy of lodoxamide eye drops on tear fluid cytology of patients with vernal conjunctivitis. Acta Med Okayama. 1999 Jun;53(3):123-6. PubMed PMID: 10410789.
17: Ball TD, Lundy EF, Zelenock GB, D'Alecy LG. Effects of lodoxamide tromethamine on paraplegia that occurs after infrarenal aortic occlusion in the rabbit. J Vasc Surg. 1987 Dec;6(6):572-7. PubMed PMID: 3694755.
18: Schoch C. Effects of ketotifen 0.025% and lodoxamide 0.1% on eosinophil infiltration into the guinea pig conjunctiva in a model of allergic conjunctivitis. J Ocul Pharmacol Ther. 2003 Apr;19(2):153-9. PubMed PMID: 12804060.
19: Watt GD, Bui TC, Bewtra AK, Townley RG. Protective effect opf lodoxamide tromethamine on allergen inhalation challenge. J Allergy Clin Immunol. 1980 Oct;66(4):286-94. PubMed PMID: 7419830.
20: Zhang W, Lin Z. Contrast of the effect of alomide and sodium cromoglycate in the treatment of allergic eye diseases. Yan Ke Xue Bao. 2000 Sep;16(3):214-6. PubMed PMID: 12579651.

Explore Compound Types